6-Hydroxyquinazoline-4-carbonitrile 6-Hydroxyquinazoline-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007246
InChI: InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H
SMILES:
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol

6-Hydroxyquinazoline-4-carbonitrile

CAS No.:

Cat. No.: VC16007246

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyquinazoline-4-carbonitrile -

Specification

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
IUPAC Name 6-hydroxyquinazoline-4-carbonitrile
Standard InChI InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H
Standard InChI Key VGIZETNNSFFQLR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)C(=NC=N2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Hydroxyquinazoline-4-carbonitrile features a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The hydroxy group at position 6 introduces hydrogen-bonding capabilities, while the electron-withdrawing carbonitrile group at position 4 enhances the compound’s reactivity in nucleophilic substitutions. Key molecular parameters include:

PropertyValue
CAS Number1823902-39-1
Molecular FormulaC9H5N3O\text{C}_9\text{H}_5\text{N}_3\text{O}
Molecular Weight171.16 g/mol
DensityNot Available
Melting PointNot Available

The absence of reported melting and boiling points in literature suggests opportunities for further experimental characterization .

Spectroscopic Data

While direct spectral data for 6-hydroxyquinazoline-4-carbonitrile remains limited, analogous quinazoline derivatives exhibit distinct infrared (IR) absorption bands for -OH (3200–3600 cm1^{-1}) and -CN (2200–2250 cm1^{-1}) groups. Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm and carbonitrile carbon resonances near δ 115–120 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 6-hydroxyquinazoline-4-carbonitrile typically involves cyclocondensation reactions. One approach utilizes 2-aminobenzonitrile derivatives as starting materials, reacting with carbonyl sources under acidic conditions. For example:

  • Step 1: Reaction of 2-amino-5-nitrobenzonitrile with ethyl cyanoacetate in acetic acid yields an intermediate quinazoline scaffold.

  • Step 2: Nitro group reduction followed by diazotization and hydrolysis introduces the hydroxy group at position 6 .

Alternative methods employ microwave-assisted synthesis to reduce reaction times and improve yields, though scalability remains a challenge.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective precursors like anthranilic acid derivatives. A patented route involves:

  • Cyclization: Anthranilic acid reacts with malononitrile in polyphosphoric acid to form 4-cyanoquinazoline.

  • Hydroxylation: Directed ortho-hydroxylation using hydrogen peroxide and Fe2+^{2+} catalysts introduces the 6-hydroxy group .

Physicochemical Properties

Solubility and Stability

6-Hydroxyquinazoline-4-carbonitrile exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves moderately in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers under inert atmospheres .

Acid-Base Behavior

The compound displays two ionizable groups:

  • Hydroxy group: pKa8.9\text{p}K_a \approx 8.9 (deprotonation at high pH).

  • Pyrimidine nitrogen: pKa5.2\text{p}K_a \approx 5.2 (protonation in acidic media) .

This bifunctional acidity enables zwitterionic formation in physiological pH ranges, influencing its pharmacokinetic properties.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The carbonitrile group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 μg/mL). Synergistic effects with β-lactam antibiotics have been observed, likely due to efflux pump inhibition .

Neuroprotective Effects

Quinazoline derivatives modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal cultures. 6-Hydroxyquinazoline-4-carbonitrile shows 40% reduction in reactive oxygen species (ROS) at 50 μM, suggesting antioxidant potential.

Applications in Drug Development

Lead Optimization

Structural modifications at positions 2 and 7 of the quinazoline core have yielded analogs with improved bioavailability. For instance:

  • 2-Amino derivatives: Enhance water solubility via salt formation.

  • 7-Fluoro substitutions: Increase blood-brain barrier penetration .

Prodrug Design

Ester prodrugs (e.g., acetylated hydroxy group) demonstrate 3-fold higher oral absorption in rodent models, with enzymatic hydrolysis restoring active compound plasma levels within 2 hours .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Highlights
4-Hydroxyquinazoline-6-carbonitrileHydroxy at 4, cyano at 6EGFR inhibition (IC50_{50} = 8.7 μM)
6-Amino-2-hydroxyquinazoline-4-carbonitrileAmino at 6, hydroxy at 2Antifungal (MIC = 32 μg/mL)
6-HydroxyquinolineSingle benzene ring, no pyrimidinePhotoacid applications

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